Tris(2,6-dimethoxyphenyl)phosphine
Overview
Description
Tris(2,6-dimethoxyphenyl)phosphine is an organophosphorus compound with the molecular formula C24H27O6P . It is a phosphine ligand that features three 2,6-dimethoxyphenyl groups attached to a central phosphorus atom. This compound is known for its applications in catalysis and coordination chemistry, particularly in the formation of metal complexes .
Mechanism of Action
Target of Action
Tris(2,6-dimethoxyphenyl)phosphine is an organophosphorus compound that serves as a ligand in coordination chemistry . Its primary targets are transition metal complexes .
Mode of Action
This compound interacts with its targets by facilitating the study of transition metal complexes . Its bulky aryl groups are instrumental for researchers exploring steric effects on catalytic activity .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is used as a catalyst for the preparation of chiral building blocks via hydroalkynylation reactions or ynolates . It also facilitates three-component aza-Morita-Baylis-Hillman reactions (aza-MBH) and atom-economic synthesis of nitrogen heterocycles and ynenoates from alkynes .
Pharmacokinetics
It is known that the compound is generally stable under normal operating conditions . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its role as a catalyst. It enables the synthesis of various compounds through different reactions, contributing to the understanding and designing of new catalysts .
Action Environment
This compound is sensitive to air . It should be stored in a sealed, dry environment at room temperature . Exposure to high temperatures, fire sources, and strong oxidants should be avoided . These environmental factors can influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(2,6-dimethoxyphenyl)phosphine can be synthesized through the reaction of phenylmagnesium bromide with a 2,6-dimethoxyphenyl halophosphorus compound . The reaction typically occurs under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves the use of Grignard reagents and halophosphorus compounds. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .
Chemical Reactions Analysis
Types of Reactions: Tris(2,6-dimethoxyphenyl)phosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, often in the presence of metal catalysts.
Substitution: It can undergo substitution reactions where the phosphine ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various metal complexes and halides are used as reagents.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: New metal-phosphine complexes.
Scientific Research Applications
Tris(2,6-dimethoxyphenyl)phosphine is widely used in scientific research due to its versatility as a ligand. Some of its applications include:
Biology: It is employed in the synthesis of biologically active compounds and coordination complexes that can interact with biological molecules.
Industry: It is used in the synthesis of polymers, catalysts, and other industrial chemicals.
Comparison with Similar Compounds
Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its strong nucleophilic properties and use in Lewis base catalysis.
Triphenylphosphine: A widely used phosphine ligand in organic synthesis and catalysis.
Tris(4-fluorophenyl)phosphine: Used in various coupling reactions and known for its electron-withdrawing properties.
Uniqueness: Tris(2,6-dimethoxyphenyl)phosphine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications where other phosphine ligands may not perform as well .
Properties
IUPAC Name |
tris(2,6-dimethoxyphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27O6P/c1-25-16-10-7-11-17(26-2)22(16)31(23-18(27-3)12-8-13-19(23)28-4)24-20(29-5)14-9-15-21(24)30-6/h7-15H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLWFCUAXGSMBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)P(C2=C(C=CC=C2OC)OC)C3=C(C=CC=C3OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370382 | |
Record name | Tris(2,6-dimethoxyphenyl)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85417-41-0 | |
Record name | Tris(2,6-dimethoxyphenyl)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(2,6-dimethoxyphenyl)phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tris(2,6-dimethoxyphenyl)phosphine?
A1: this compound has the molecular formula C24H27O6P and a molecular weight of 442.45 g/mol. []
Q2: How does the structure of this compound influence its basicity?
A2: The presence of six methoxy groups in this compound significantly enhances its basicity compared to other triarylphosphines. This is attributed to the electron-donating effect of the methoxy groups, which increases electron density at the phosphorus atom, making it more prone to accepting a proton. []
Q3: What is unique about the P=Se bond in this compound selenide compared to triphenylphosphine selenide?
A3: X-ray crystallography reveals that the P=Se bond in this compound selenide is longer than that in triphenylphosphine selenide, indicating a weaker bond. This is further supported by its reactivity with alkyl halides, where it yields a mixture of alkylselenophosphonium and alkylphosphonium salts, unlike triphenylphosphine selenide, which primarily forms alkylselenophosphonium salts. []
Q4: How does this compound react with epoxides?
A4: this compound readily reacts with various epoxides in alcohol at room temperature, leading to the formation of [(2,6)3P-CH2CR1R2OH]+ species. These species can be isolated as perchlorate salts. Further reactions and products depend on the specific substituents on the starting epoxide and reaction conditions. []
Q5: Can this compound sulfide be desulfurized?
A5: Yes, this compound sulfide exhibits unusual reactivity with acids, forming a mercaptophosphonium salt. Thermolysis of this salt, either alone or in the presence of triphenylphosphine, leads to desulfurization and the formation of tertiary phosphonium salts. [, , ]
Q6: How is this compound employed in palladium-catalyzed reactions?
A6: this compound acts as an effective ligand in palladium-catalyzed reactions due to its steric bulk and electron-rich nature. For instance, it enables the addition of terminal alkynes to both terminal and activated internal alkynes in the presence of palladium acetate. This reaction displays high chemoselectivity, tolerating a wide range of functional groups. []
Q7: Can this compound be used in asymmetric catalysis?
A7: Yes, this compound oxide is used as an additive in the YLi3 tris(binaphthoxide) (YLB) complex-catalyzed asymmetric cyano-ethoxycarbonylation and cyano-phosphorylation of aldehydes. The phosphine oxide plays a crucial role in enhancing both the reaction rate and enantioselectivity. [, ]
Q8: How does this compound influence the reactivity of di- and tri-nuclear palladium and platinum isocyanide complexes?
A8: The reaction of di- and tri-nuclear palladium and platinum isocyanide complexes with this compound can result in either ligand substitution or metal-metal bond cleavage, depending on the nuclearity of the complex and the specific reaction conditions. []
Q9: What type of coordination mode is observed when this compound reacts with [(η6-arene)RuCl2]2 complexes?
A9: The reaction of this compound with [(η6-arene)RuCl2]2 complexes leads to the formation of complexes containing a trihapto ligand (η3-P,O,O) derived from the phosphine, where the phosphorus atom and two methoxy oxygen atoms coordinate to the ruthenium center. []
Q10: What happens when dimethyltin dihalides react with this compound oxide and its sulfide?
A10: Dimethyltin dihalides form 1:1 complexes with this compound oxide and its sulfide, indicating the potential for these compounds to act as ligands in coordination chemistry. []
Q11: How is this compound used in solvent extraction?
A11: this compound exhibits high selectivity towards specific metal ions, particularly gold(III), palladium(II), and platinum(II)/(IV), in hydrochloric acid solutions, making it a promising extractant for these metals. []
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